AK-7

Descripción general

Descripción

AK 7 es un inhibidor selectivo de la sirtuina 2, un miembro de la familia de proteínas sirtuinas que participan en la regulación celular. Este compuesto es conocido por su capacidad de permear tanto las células como la barrera hematoencefálica, lo que lo convierte en una herramienta valiosa en la investigación neurológica. AK 7 ha mostrado potencial en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Huntington y la enfermedad de Parkinson debido a sus propiedades neuroprotectoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AK 7 implica varios pasos, comenzando con la preparación de la estructura central. El proceso generalmente incluye los siguientes pasos:

Formación de la estructura central: La estructura central de AK 7 se sintetiza mediante una serie de reacciones que involucran bromación y sulfonilación.

Bromación: La introducción de un átomo de bromo en el anillo aromático se logra utilizando bromo o un agente bromante en condiciones controladas.

Sulfonilación: El grupo sulfonilo se introduce utilizando un cloruro de sulfonilo en presencia de una base como la piridina.

Reacciones de acoplamiento: Los pasos finales implican reacciones de acoplamiento para unir el grupo hexahidro-1H-azepin-1-ilo a la estructura central.

Métodos de producción industrial

La producción industrial de AK 7 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando sistemas automatizados y estrictas medidas de control de calidad para garantizar la consistencia y la seguridad .

Análisis De Reacciones Químicas

Tipos de reacciones

AK 7 experimenta diversas reacciones químicas, que incluyen:

Oxidación: AK 7 se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir AK 7 en sus formas reducidas, que pueden tener diferentes actividades biológicas.

Sustitución: Las reacciones de sustitución, particularmente la sustitución aromática nucleofílica, pueden modificar el anillo aromático de AK 7.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan en reacciones de sustitución en condiciones básicas.

Productos principales

Aplicaciones Científicas De Investigación

Neuroprotective Properties

AK-7 has been primarily studied for its role as a Sirtuin-2 (SIRT2) inhibitor , which has significant implications in neurodegenerative diseases.

Case Studies

- Parkinson's Disease : In preclinical models, this compound demonstrated neuroprotective effects against α-synuclein toxicity, a hallmark of Parkinson's disease. Treatment with this compound improved motor function and reduced dopaminergic neuron loss in MPTP mouse models .

- Huntington's Disease : Similar studies showed that this compound improved neurological phenotypes in Huntington’s disease models, significantly enhancing survival rates and motor performance in treated mice .

| Disease Model | Treatment Dose | Key Findings |

|---|---|---|

| Parkinson's Disease | 30 mg/kg | Reduced dopamine loss; improved motor function |

| Huntington’s Disease | 10-20 mg/kg | Extended survival; improved behavior |

Anti-inflammatory Applications

Beyond its neuroprotective properties, this compound has shown promise in modulating inflammatory responses, particularly in chronic obstructive pulmonary disease (COPD).

Case Studies

- Chronic Obstructive Pulmonary Disease (COPD) : In animal models exposed to cigarette smoke, this compound treatment significantly reduced inflammatory cell infiltration and oxidative stress markers in bronchoalveolar lavage fluid (BALF). The compound also decreased levels of reactive oxygen species (ROS), indicating its potential as a therapeutic agent for COPD .

| Condition | Treatment Dose | Key Findings |

|---|---|---|

| COPD | 100-200 mg/kg | Reduced inflammatory cell recruitment; lowered ROS |

Summary of Findings

The research surrounding this compound illustrates its dual role as both a neuroprotective agent and an anti-inflammatory compound. Its ability to inhibit SIRT2 provides a unique mechanism for addressing various neurodegenerative diseases while also showing efficacy in reducing inflammation associated with respiratory diseases.

Mecanismo De Acción

AK 7 ejerce sus efectos inhibiendo selectivamente la sirtuina 2, una proteína involucrada en la desacetilación de residuos de lisina en histonas y otras proteínas. Esta inhibición conduce a niveles de acetilación aumentados, afectando diversos procesos celulares como la expresión génica, la reparación del ADN y el metabolismo. Los efectos neuroprotectores de AK 7 se atribuyen a su capacidad para modular estos procesos, reduciendo así el daño neuronal y mejorando la función motora en modelos de enfermedad .

Comparación Con Compuestos Similares

Compuestos similares

Sirtinol: Otro inhibidor de la sirtuina, pero menos selectivo para la sirtuina 2.

EX-527: Un inhibidor selectivo de la sirtuina 1, utilizado en la investigación sobre la regulación metabólica.

AGK2: Un inhibidor selectivo de la sirtuina 2, similar a AK 7 pero con diferentes propiedades farmacocinéticas.

Singularidad de AK 7

AK 7 es único debido a su alta selectividad para la sirtuina 2 y su capacidad para permear la barrera hematoencefálica. Esto lo hace particularmente valioso en la investigación neurológica, donde se puede utilizar para estudiar los efectos de la inhibición de la sirtuina 2 en el cerebro .

Actividad Biológica

AK-7, a selective inhibitor of the Sirtuin-2 (SIRT2) enzyme, has garnered significant attention in recent research due to its neuroprotective properties and potential therapeutic applications in various neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and implications for treatment.

This compound functions primarily as a SIRT2 inhibitor. SIRT2 is a member of the sirtuin family of proteins, which are involved in various cellular processes including aging, inflammation, and neurodegeneration. By inhibiting SIRT2, this compound increases the acetylation of specific substrates, notably α-tubulin, which is crucial for neuronal function and integrity. This inhibition leads to enhanced neuroprotective effects against toxic insults in neuronal cells.

Key Findings:

- Inhibition of Deacetylation : this compound has been shown to increase lysine 40 acetylation of α-tubulin in neuronal cells, indicating effective inhibition of SIRT2 activity .

- Neuroprotective Effects : In models of Parkinson's disease (PD), this compound demonstrated significant protection against α-synuclein toxicity and improved motor functions in mice treated with MPTP, a neurotoxin used to induce PD-like symptoms .

Efficacy in Neurodegenerative Models

This compound has been evaluated in various preclinical models for its efficacy against neurodegenerative diseases such as Parkinson's disease and Huntington's disease.

Table 1: Efficacy of this compound in Neurodegenerative Models

Impact on Inflammation and Lung Health

Recent studies have also highlighted the role of this compound in mitigating inflammation, particularly in chronic obstructive pulmonary disease (COPD) models. By inhibiting SIRT2, this compound reduces airway inflammation and enhances pulmonary function.

Key Findings:

- Reduction of Inflammatory Markers : this compound administration led to decreased levels of inflammatory mediators such as IL-6, IL-17, TNF-α, and C-reactive protein in COPD models .

- Mechanistic Insights : The compound decreased the expression of p-NF-κB and increased Nrf2 expression, suggesting a shift towards an anti-inflammatory state .

Case Studies

In a study investigating the effects of this compound on lung inflammation associated with COPD, researchers observed significant improvements in immune cell profiles post-treatment. The number of macrophages and neutrophils decreased significantly following this compound administration, indicating its potential as a therapeutic agent for inflammatory lung diseases .

Propiedades

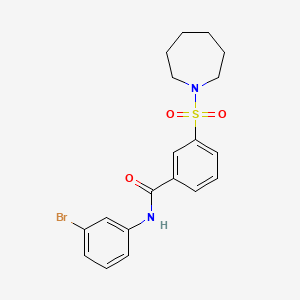

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O3S/c20-16-8-6-9-17(14-16)21-19(23)15-7-5-10-18(13-15)26(24,25)22-11-3-1-2-4-12-22/h5-10,13-14H,1-4,11-12H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAYHZZWYNXHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194926 | |

| Record name | AK-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420831-40-9 | |

| Record name | AK-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0420831409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AK-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 420831-40-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AK-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308B6B695N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.